molecular formula C24H25N3O5 B11296033 2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11296033
M. Wt: 435.5 g/mol
InChI Key: OHIPRMZXIXKSJE-PKNBQFBNSA-N
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Description

2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. The final step involves the coupling of this intermediate with 3-(pyrrolidin-1-yl)ethanone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the oxadiazole and pyrrolidine rings.

    1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanone: Similar structure but without the oxadiazole ring.

    5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and dimethoxyphenyl group but lacks the pyrrolidine ring.

Uniqueness

The uniqueness of 2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, pyrrolidine ring, and dimethoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H25N3O5/c1-29-20-10-8-17(14-21(20)30-2)9-11-22-25-24(26-32-22)18-6-5-7-19(15-18)31-16-23(28)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13,16H2,1-2H3/b11-9+

InChI Key

OHIPRMZXIXKSJE-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4)OC

Origin of Product

United States

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